molecular formula C23H18BrN5O2S B2948565 3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-94-5

3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2948565
CAS No.: 895640-94-5
M. Wt: 508.39
InChI Key: JWGCHEZCALQINX-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Amine Substituent: A 2,5-dimethylphenyl group at position 5, contributing steric bulk and lipophilicity.

The bromine atom enhances molecular polarizability and may improve target binding affinity, while the dimethylphenyl group could influence metabolic stability [1].

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-14-7-8-15(2)19(13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-11-9-16(24)10-12-17/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGCHEZCALQINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the triazoloquinazoline core using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Sulfonyl Group Amine Substituent Key Structural/Functional Implications
3-(4-Bromobenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) 4-Bromobenzenesulfonyl 2,5-Dimethylphenyl Bromine enhances electrophilicity; dimethyl groups increase lipophilicity.
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl Methyl groups reduce steric hindrance; benzyl moiety may improve solubility.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl (no halogen) 4-Ethoxyphenyl Ethoxy group introduces electron-donating effects, potentially altering metabolic pathways.

Hypothetical Pharmacokinetic Profiles

Property Target Compound Compound Compound
LogP (Lipophilicity) High (bromine + dimethyl) Moderate (methyl groups) Moderate-High (ethoxy)
Solubility Low (bulky substituents) Moderate (benzyl group) Low (ethoxy)
Metabolic Stability Likely stable (inert bromine) Variable (methyl metabolism) Unstable (ethoxy hydrolysis)

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-(4-bromobenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is C21H19BrN4O2S. The presence of the bromobenzenesulfonyl group and the triazole moiety contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-bromobenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown promising results in inhibiting various cancer cell lines. In a study evaluating a series of quinazoline-triazole hybrids, compounds demonstrated IC50 values ranging from 0.2 to 83.9 µM against acetylcholinesterase (AChE), indicating their potential as dual binding site inhibitors which could be beneficial in treating Alzheimer's disease .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as AChE and other kinases. The binding affinity and inhibition mechanism were explored through molecular docking simulations. These studies revealed that certain derivatives bind effectively to both the catalytic and peripheral anionic sites of AChE .

Case Studies

  • Study on Quinazoline-Triazole Hybrids : A library of twelve quinazoline-triazole hybrid compounds was synthesized and evaluated for their biological activity. The results showed that several compounds exhibited significant inhibition of AChE with low cytotoxicity .
  • Antiproliferative Activity : Another study focused on synthesizing new quinazoline derivatives which demonstrated moderate antiproliferative activity against various cancer cell lines. Notably, the presence of specific substituents influenced the potency of these compounds .

Table 1: Biological Activity Summary of Quinazoline Derivatives

Compound NameIC50 (µM)Target EnzymeNotes
Compound A0.2AChEHigh potency
Compound B83.9AChEModerate potency
Compound C<50Various cancer cell linesAntiproliferative effects observed

Pharmacokinetic Profile

The pharmacokinetic properties of quinazoline derivatives suggest favorable absorption and distribution characteristics. Studies indicate that these compounds possess appropriate physicochemical properties for development as drug candidates .

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